molecular formula C8H13NO3 B14889782 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one

Cat. No.: B14889782
M. Wt: 171.19 g/mol
InChI Key: ZOFPXKOXOMBSLA-UHFFFAOYSA-N
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Description

1,9-Dioxa-4-azaspiro[55]undecan-5-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate diols with amines under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,3-dioxane derivatives with amines can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A related compound with a similar ring structure but lacking the nitrogen atom.

    1,3-Dithiane: Another spirocyclic compound with sulfur atoms in the ring.

    1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring.

Uniqueness

1,9-Dioxa-4-azaspiro[5.5]undecan-5-one is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecan-5-one

InChI

InChI=1S/C8H13NO3/c10-7-8(12-6-3-9-7)1-4-11-5-2-8/h1-6H2,(H,9,10)

InChI Key

ZOFPXKOXOMBSLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)NCCO2

Origin of Product

United States

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